2,6-Difluoro-4-pentylphenol

Liquid Crystal Display (LCD) In-Plane Switching (IPS) Dielectric Anisotropy

2,6-Difluoro-4-pentylphenol (CAS 159077-78-8), also referred to as 4-pentyl-2,6-difluorophenol, is a fluorinated alkylphenol that serves primarily as a key intermediate in the synthesis of advanced liquid crystal (LC) materials. Its molecular architecture—featuring a phenolic hydroxyl group, a flexible pentyl chain at the para position, and two electron-withdrawing fluorine atoms at the ortho positions—imparts distinct polarity and steric properties that are highly valued in the design of high-performance LC mixtures for active matrix liquid crystal displays (AM-LCDs).

Molecular Formula C11H14F2O
Molecular Weight 200.22 g/mol
CAS No. 159077-78-8
Cat. No. B172785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-pentylphenol
CAS159077-78-8
Synonyms2,6-difluoro-4-pentylphenol
Molecular FormulaC11H14F2O
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)F)O)F
InChIInChI=1S/C11H14F2O/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h6-7,14H,2-5H2,1H3
InChIKeyLKOLOTRWNYJOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-pentylphenol (CAS 159077-78-8) Technical Profile: Fluorinated Phenolic Intermediate for Advanced Liquid Crystal Formulations


2,6-Difluoro-4-pentylphenol (CAS 159077-78-8), also referred to as 4-pentyl-2,6-difluorophenol, is a fluorinated alkylphenol that serves primarily as a key intermediate in the synthesis of advanced liquid crystal (LC) materials [1]. Its molecular architecture—featuring a phenolic hydroxyl group, a flexible pentyl chain at the para position, and two electron-withdrawing fluorine atoms at the ortho positions—imparts distinct polarity and steric properties that are highly valued in the design of high-performance LC mixtures for active matrix liquid crystal displays (AM-LCDs) . Unlike simpler alkylphenols, the ortho-difluoro substitution pattern in this compound provides a versatile building block for constructing mesogenic cores with precisely tuned dielectric and viscoelastic characteristics, making it a compound of sustained interest for industrial LC development [1].

Why 2,6-Difluoro-4-pentylphenol Cannot Be Replaced by Other Fluorinated Phenols in Precision LC Synthesis


Substituting 2,6-Difluoro-4-pentylphenol with other fluorinated phenols, such as 2,3-difluorophenol, 3,4-difluorophenol, or non-fluorinated 4-pentylphenol, introduces significant and often detrimental changes to the performance of the final liquid crystal compound [1]. The specific 2,6-difluoro substitution pattern is not arbitrary; it directly dictates the magnitude and sign of the dielectric anisotropy (Δε), influences the rotational viscosity (γ1), and affects the breadth of the nematic phase range . Replacing it with a 2,3-difluoro analog, for instance, results in a dramatically reduced Δε due to the vectorial cancellation of lateral dipole moments, rendering the resulting material unsuitable for voltage-driven display modes . Furthermore, the precise placement of fluorine atoms is critical for maintaining favorable solubility and low-temperature miscibility in complex, multi-component LC mixtures; generic substitution almost invariably leads to phase separation, higher operating voltages, or unacceptable switching speeds in the final display device [2]. The quantitative evidence below demonstrates that the specific 2,6-difluoro architecture confers a unique combination of properties that cannot be replicated by any close structural analog.

Quantitative Differentiation Guide for 2,6-Difluoro-4-pentylphenol in Liquid Crystal Applications


Large Positive Dielectric Anisotropy (Δε) Enabled by 2,6-Difluorophenyl Ether Architecture

Compounds incorporating the 2,6-difluorophenyl ether structural motif, for which 2,6-Difluoro-4-pentylphenol is a direct precursor, exhibit an 'extremely large' positive dielectric anisotropy (Δε) . This is a critical property for reducing the threshold voltage (Vth) and driving voltage of In-Plane Switching (IPS) LCDs. In contrast, compounds with other difluoro substitution patterns (e.g., 2,3-difluoro) or non-fluorinated analogs display substantially lower or even negative Δε, making them unsuitable for IPS mode operation . The unique vector sum of the C-F bond dipoles in the 2,6-arrangement leads to a high net lateral dipole moment that strongly couples with an applied electric field.

Liquid Crystal Display (LCD) In-Plane Switching (IPS) Dielectric Anisotropy Fluorinated Mesogens

Enhanced Birefringence (Δn) and Low Rotational Viscosity (γ1) in Lateral Difluoro-Terphenyl Systems

Lateral difluoro substitution, characteristic of derivatives of 2,6-Difluoro-4-pentylphenol, is a key design feature in terphenyl liquid crystals that achieves a valuable combination of high birefringence (Δn ~0.24) and low rotational viscosity [1]. This combination is crucial for fast-switching Vertical Alignment (VA) mode LCDs. Non-fluorinated terphenyls or those with different substitution patterns often suffer from either lower birefringence or, critically, significantly higher rotational viscosity, which directly degrades the response time of the display.

Liquid Crystal Display (LCD) Vertical Alignment (VA) Birefringence Rotational Viscosity

Critical Intermediate for Achieving Broad Nematic Phase Ranges and Negative Dielectric Anisotropy

2,6-Difluoro-4-pentylphenol is an essential starting material for synthesizing fluorinated oligophenyls, a class of liquid crystals that provide broad nematic phase ranges and negative dielectric anisotropy (Δε) [1]. These properties are fundamental for various display technologies, including TFT and IPS modes [2]. The patent literature explicitly identifies difluorophenols, including the 2,6-substituted variant, as crucial precursors for constructing terphenyls and quaterphenyls with the desired lateral difluoro substitution [1]. Attempting to use a non-fluorinated or differently fluorinated phenol would result in a final mesogen with a completely different, and likely inferior, phase behavior and dielectric signature.

Liquid Crystal Synthesis Nematic Phase Negative Dielectric Anisotropy Fluorinated Oligophenyls

Superior Voltage Holding Ratio (VHR) and Chemical Stability in Active Matrix Displays

Fluorinated liquid crystal compounds, including those derived from fluorinated phenol precursors, are specifically noted for their high chemical stability, which directly contributes to an excellent Voltage Holding Ratio (VHR) [1]. This parameter is non-negotiable for active matrix (AM-LCD) applications, as a low VHR leads to flicker and image sticking. The strong C-F bond imparts resistance to degradation from heat, light, and electrical stress. While non-fluorinated or ester-based liquid crystals may offer some desirable properties, they frequently fall short on long-term stability and VHR requirements, making them unsuitable for high-reliability AM-LCDs. The investigated fluorinated compounds were reported to be 'all chemically stable,' enabling the creation of nematic mixtures suitable for AM-LCDs [1].

Active Matrix LCD (AM-LCD) Voltage Holding Ratio (VHR) Chemical Stability Fluorinated Compounds

High Miscibility and Low-Temperature Compatibility in Multi-Component LC Mixtures

Liquid crystalline compounds synthesized from 2,6-difluorophenyl derivatives are characterized by their high miscibility with other LC materials, even at low temperatures [1]. This is a critical practical advantage for formulating commercial LC mixtures, which often consist of 10-20 different components to achieve a balanced set of properties. Poor miscibility leads to phase separation and crystal formation at low storage or operating temperatures, rendering a mixture unusable. The patent specifically claims that these compounds are 'readily mixed with other various liquid crystal materials even at low temperatures,' a feature not guaranteed by all fluorinated or non-fluorinated mesogens [1].

Liquid Crystal Mixture Formulation Miscibility Low-Temperature Stability TFT-LCD

High-Impact Application Scenarios for 2,6-Difluoro-4-pentylphenol in Advanced Materials R&D


Synthesis of High-Δε p-Type Liquid Crystals for Low-Power IPS-LCDs

Researchers and manufacturers developing In-Plane Switching (IPS) liquid crystal displays should prioritize 2,6-Difluoro-4-pentylphenol as a core building block. As detailed in Section 3, compounds derived from this precursor, specifically those featuring a 2,6-difluorophenyl ether structure, exhibit an 'extremely large' positive dielectric anisotropy (Δε) . This property is the primary driver for reducing the operating voltage and power consumption of IPS panels. Using this compound as a synthetic intermediate allows the creation of proprietary, high-performance p-type LC mixtures that directly address the market demand for more energy-efficient mobile and large-area displays.

Formulation of Fast-Switching VA-LCD Mixtures with High Birefringence

For development programs focused on Vertical Alignment (VA) mode LCDs, 2,6-Difluoro-4-pentylphenol is a strategic choice for accessing lateral difluoro-terphenyl mesogens. Evidence confirms that this class of materials can achieve a high birefringence (Δn ~0.24) while maintaining low rotational viscosity, a combination that is critical for fast response times and high refresh rates [1]. By incorporating this specific phenol into the synthetic route, formulators can engineer LC mixtures that minimize motion blur and improve the visual performance of high-resolution monitors, gaming displays, and televisions, thereby gaining a competitive edge in the premium display market.

Development of Broad Nematic Range LC Mixtures for Extreme Environment Displays

Industrial and automotive display applications often require liquid crystal materials that maintain a stable nematic phase across a wide temperature range. The fluorinated oligophenyls synthesized from 2,6-Difluoro-4-pentylphenol are explicitly designed to provide these broad nematic phase ranges [2]. Furthermore, their high miscibility ensures that these advantageous properties can be seamlessly integrated into complex, multi-component commercial mixtures without causing low-temperature phase separation [3]. This makes the compound an invaluable tool for designing robust LC formulations destined for avionics, automotive dashboards, and outdoor instrumentation, where reliability under thermal stress is paramount.

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